N-{4-[1-benzoyl-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide
Description
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Properties
IUPAC Name |
N-[4-[2-benzoyl-3-(2-methoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O4S/c1-31-23-11-7-6-10-20(23)22-16-21(17-12-14-19(15-13-17)26-32(2,29)30)25-27(22)24(28)18-8-4-3-5-9-18/h3-15,22,26H,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQMNPDNYDPFXOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2CC(=NN2C(=O)C3=CC=CC=C3)C4=CC=C(C=C4)NS(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{4-[1-benzoyl-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrazole ring, which is known for its pharmacological versatility. The presence of both aromatic and heterocyclic components facilitates interactions with various biological targets.
Structural Formula
The chemical formula for this compound is:
Interaction with Biological Targets
The compound exerts its biological effects through interactions with specific molecular targets such as enzymes and receptors. Key mechanisms include:
- Enzyme Inhibition : It may inhibit certain enzymes critical for disease progression.
- Receptor Modulation : The compound can bind to receptors, altering signaling pathways that influence cellular responses.
Pathways Involved
Research indicates that the compound modulates various signaling pathways, potentially impacting processes such as cell proliferation and apoptosis. For instance, studies have shown its ability to inhibit BRAF(V600E) and EGFR pathways, which are crucial in cancer biology .
Antimicrobial Activity
A series of studies have demonstrated the antimicrobial properties of pyrazole derivatives, including the compound . The following table summarizes its inhibitory effects against common pathogens:
| Pathogen | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) mg/mL |
|---|---|---|
| Staphylococcus aureus | 21 | 0.1 |
| Candida albicans | 20 | 0.05 |
These results suggest significant antimicrobial potential, particularly against Staphylococcus aureus and Candida albicans .
Antitumor Activity
The compound has also been evaluated for its antitumor properties. In vitro assays against various cancer cell lines have shown promising cytotoxic effects. Notably, several derivatives exhibited activity in the micromolar to sub-micromolar range against non-small cell lung carcinoma cells (NCI-H460) .
Additional Biological Activities
Beyond antimicrobial and antitumor effects, pyrazole derivatives have been reported to possess:
- Anti-inflammatory properties : They may reduce inflammation through inhibition of pro-inflammatory cytokines.
- Antioxidant activity : Some studies indicate that these compounds can scavenge free radicals, providing protective effects against oxidative stress .
Study 1: Antimicrobial Screening
In a comprehensive study assessing various pyrazole derivatives, this compound was shown to have a notable zone of inhibition against multiple strains of bacteria and fungi. The study highlighted its potential as a lead compound for developing new antimicrobial agents .
Study 2: Antitumor Efficacy
Another significant research effort focused on the antitumor efficacy of this compound within a panel of human cancer cell lines. Results indicated that specific structural modifications enhanced cytotoxicity, suggesting a structure-activity relationship that could guide future drug design .
Scientific Research Applications
Structure and Molecular Characteristics
The molecular formula of N-{4-[1-benzoyl-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is C23H20N2O2S. Its structure features a pyrazole ring, which contributes to its biological activity. The compound's molecular weight is approximately 396.48 g/mol.
Medicinal Chemistry
This compound has shown promise as a potential therapeutic agent due to its structural similarity to known bioactive compounds. Research indicates that derivatives of this compound can exhibit significant antitumor and anti-inflammatory properties.
Case Study: Anticancer Activity
A study published in Pharmaceutical Research reported that sulfonamide derivatives, including this compound, were synthesized and evaluated for their anticancer activity against various cancer cell lines. The results indicated that certain derivatives exhibited cytotoxic effects, suggesting potential as anticancer agents .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Research has shown that sulfonamides can inhibit bacterial growth by interfering with folic acid synthesis, which is essential for bacterial proliferation.
Case Study: Antibacterial Activity
In a recent study, this compound was tested against various strains of bacteria. The findings revealed effective inhibition of growth in several pathogenic bacteria, indicating its potential use as an antimicrobial agent .
Pharmacological Probes
The unique structure of this compound makes it an interesting candidate for use as a pharmacological probe in biochemical research. Its ability to modulate specific biological pathways can aid in understanding disease mechanisms and identifying new therapeutic targets.
Case Study: Mechanism of Action Studies
Research has utilized this compound to explore its mechanism of action in inhibiting certain enzymes involved in disease processes. Such studies are crucial for developing targeted therapies and understanding drug interactions .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-{4-[1-benzoyl-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide?
- Answer : The compound’s synthesis likely involves a multi-step process starting with the 1,5-diarylpyrazole core. Evidence from structurally similar compounds suggests:
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Step 1 : Condensation of hydrazine derivatives with α,β-unsaturated ketones to form the pyrazoline ring .
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Step 2 : Introduction of the benzoyl and methoxyphenyl groups via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura for aryl groups) .
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Step 3 : Sulfonamide functionalization using methanesulfonyl chloride in the presence of a base (e.g., triethylamine) .
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Key Reagents : Phosphorus oxychloride (cyclization agent), palladium catalysts (for cross-coupling), and anhydrous solvents (DMF, THF) .
Synthetic Parameters Example Conditions Reference Cyclization temperature 120°C in POCl₃ Coupling reaction catalyst Pd(PPh₃)₄ in DMF Sulfonylation reaction time 12–24 hours under N₂ atmosphere
Q. How can researchers confirm the purity and structural identity of this compound?
- Answer : Use a combination of:
- Chromatography : HPLC with C18 columns (retention time ~15–20 min in acetonitrile/water) .
- Spectroscopy :
- ¹H/¹³C NMR : Key peaks include aromatic protons (δ 6.5–8.0 ppm), methoxy group (δ ~3.8 ppm), and pyrazoline NH (δ ~10.2 ppm) .
- HRMS : Confirm molecular ion ([M+H]⁺) with exact mass (e.g., ~500–550 Da depending on substituents) .
- Elemental Analysis : Match calculated vs. observed C, H, N, S percentages .
Q. What stability considerations are critical during storage and handling?
- Answer :
- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the sulfonamide group .
- Moisture Sensitivity : Use desiccants (silica gel) due to hygroscopicity of the methanesulfonamide moiety .
- Degradation Products : Monitor via TLC/HPLC for hydrolysis of the benzoyl group under acidic conditions .
Advanced Research Questions
Q. How does the stereoelectronic environment of the pyrazoline ring influence reactivity in catalytic applications?
- Answer : The 4,5-dihydro-1H-pyrazole ring adopts a half-chair conformation, as shown in X-ray data for analogous compounds . This geometry affects:
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Electrophilicity : Electron-withdrawing groups (e.g., benzoyl) enhance reactivity at C3 for nucleophilic attacks .
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Tautomerism : Equilibrium between enol and keto forms influences hydrogen-bonding interactions (e.g., with biological targets) .
Key Structural Parameters Values from X-ray Data Reference C3–N2 bond length 1.32–1.35 Å (indicative of partial double-bond character) Dihedral angle (benzoyl/pyrazoline) 12.5°–18.7° (planarity enhances conjugation)
Q. What strategies resolve contradictions in biological activity data across structural analogs?
- Answer : Contradictions often arise from substituent effects. For example:
- Methoxy Position : 2-Methoxyphenyl (as in this compound) vs. 4-methoxyphenyl analogs show varying binding affinities due to steric/electronic differences .
- Sulfonamide vs. Carboxamide : Methanesulfonamide improves solubility but may reduce membrane permeability compared to carboxamides .
- Methodological Approach :
- QSAR Modeling : Correlate substituent parameters (Hammett σ, π) with activity trends .
- Competitive Binding Assays : Use radiolabeled ligands to quantify target engagement .
Q. How can computational methods predict the compound’s interaction with biological targets?
- Answer :
- Docking Studies : Use software (AutoDock, Schrödinger) to model binding to receptors (e.g., cyclooxygenase-2 for anti-inflammatory activity) .
- MD Simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories to assess binding free energy (ΔG) .
Contradictions and Methodological Solutions
Q. Why do conflicting reports exist regarding the compound’s solubility in aqueous vs. organic solvents?
- Resolution :
- Solubility Testing : Use standardized protocols (e.g., shake-flask method) in PBS (pH 7.4) and DMSO. Data from shows logP ~3.0, indicating moderate hydrophobicity .
- Co-solvent Systems : Improve solubility with PEG-400 or cyclodextrins for in vitro assays .
Q. How to address discrepancies in reported synthetic yields for similar pyrazoline derivatives?
- Resolution :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
